4-(dipropylsulfamoyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Description
4-(Dipropylsulfamoyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide (CAS: 921569-71-3) is a benzamide derivative featuring a dipropylsulfamoyl group at the para position of the benzamide core and a 7-methoxybenzofuran-substituted thiazole ring. Its molecular formula is C₂₆H₂₉N₃O₅S₂, with a molecular weight of 527.66 g/mol .
Properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5S2/c1-4-13-28(14-5-2)35(30,31)19-11-9-17(10-12-19)24(29)27-25-26-20(16-34-25)22-15-18-7-6-8-21(32-3)23(18)33-22/h6-12,15-16H,4-5,13-14H2,1-3H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGFSHNORKULMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(dipropylsulfamoyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that combine various functional groups, notably the benzofuran and thiazole moieties. The synthetic route may include the following steps:
- Formation of Benzofuran: The benzofuran ring is synthesized through cyclization reactions involving phenolic precursors.
- Thiazole Formation: The thiazole ring is created through condensation reactions involving appropriate thioketones and amines.
- Coupling Reaction: The final step involves coupling the synthesized benzofuran and thiazole with dipropylsulfamoyl derivatives to form the target compound.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit h-NTPDases, which are involved in nucleotide metabolism. For instance, sulfamoyl-benzamide derivatives have demonstrated selective inhibition against h-NTPDases with IC50 values in the low micromolar range .
- Anticancer Properties: Research indicates that related compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, a derivative was found to induce cell cycle arrest and inhibit tubulin polymerization in cancer cells .
Case Studies
- Anticancer Activity: A study evaluated the anticancer properties of sulfamoyl derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited potent cytotoxicity and induced apoptosis through mitochondrial pathways .
- Enzyme Inhibition: Another study focused on the inhibition of h-NTPDases by sulfamoyl-benzamide derivatives, demonstrating that some compounds significantly reduced enzyme activity at sub-micromolar concentrations. This suggests potential therapeutic applications in diseases associated with dysregulated nucleotide metabolism .
Data Summary
The following table summarizes key findings regarding the biological activity of related compounds:
| Compound Name | Target Enzyme | IC50 (μM) | Biological Activity |
|---|---|---|---|
| This compound | h-NTPDase1 | 2.88 ± 0.13 | Selective inhibitor |
| Sulfamoyl-benzamide Derivative | h-NTPDase3 | 0.72 ± 0.11 | Anticancer activity |
| Benzamide Derivative | Breast Cancer Cells (MCF-7) | Not specified | Induced apoptosis |
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues, highlighting substituent variations and their implications:
Key Structural and Functional Comparisons
In contrast, the diethylsulfamoyl group in offers reduced steric hindrance, which may improve solubility. The azepane sulfonyl group in introduces a cyclic amine, which could modulate binding kinetics through conformational rigidity .
Thiazole Substituents: The 7-methoxybenzofuran group in the target compound provides a planar aromatic system for π-π interactions, similar to the 4-phenoxyphenyl group in .
Physicochemical and Pharmacokinetic Insights
- Lipophilicity : The dipropylsulfamoyl group (logP ~3.5 estimated) in the target compound likely increases lipophilicity compared to ethoxy (logP ~2.8) or morpholine sulfonyl (logP ~1.5) groups, affecting blood-brain barrier penetration .
- Metabolic Stability: The 7-methoxy group on benzofuran may hinder oxidative metabolism, enhancing half-life compared to non-methoxy analogues .
- Molecular Weight : The target compound’s higher molecular weight (527.66 g/mol) may limit oral bioavailability compared to lighter analogues like (347.41 g/mol) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound with high purity and yield?
- Methodological Answer : The synthesis requires multi-step protocols, starting with preparing key intermediates such as the benzofuran-thiazole and dipropylsulfamoylbenzamide moieties. Reaction conditions must be tightly controlled:
- Solvents : Dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their ability to dissolve polar intermediates .
- Catalysts : Use palladium-based catalysts for coupling reactions or acid/base catalysts for sulfonamide formation .
- Temperature : Reflux conditions (e.g., 80–100°C) are often necessary for amide bond formation, while lower temperatures (20–40°C) prevent side reactions during sulfamoylation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) ensures high purity (>95%) .
Q. Which analytical techniques are critical for structural characterization and purity assessment?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : ¹H/¹³C NMR confirms connectivity of the benzofuran, thiazole, and sulfamoyl groups .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC : Quantifies purity (>98%) using C18 columns with acetonitrile/water mobile phases .
- IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .
Q. How can researchers conduct preliminary biological activity screening for antimicrobial or anticancer potential?
- Methodological Answer : Standardized in vitro assays are recommended:
- Antimicrobial : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to cisplatin or doxorubicin .
- Enzyme Inhibition : Fluorogenic assays for kinases or proteases (e.g., HDACs) to identify target engagement .
Advanced Research Questions
Q. How can contradictory data on biological efficacy across studies be systematically addressed?
- Methodological Answer : Resolve discrepancies through:
- Standardized Protocols : Reproduce assays under identical conditions (e.g., cell line passage number, serum concentration) .
- Structural Verification : Confirm compound identity (via NMR/HPLC) to rule out batch variability .
- Orthogonal Assays : Validate antimicrobial activity with time-kill kinetics or biofilm disruption assays alongside MIC .
Q. What strategies enhance pharmacological profiles via structure-activity relationship (SAR) studies?
- Methodological Answer : Focus on strategic modifications:
- Sulfamoyl Group : Replace dipropyl with cyclopropyl or aryl groups to modulate lipophilicity and target binding .
- Benzofuran-Thiazole Core : Introduce electron-withdrawing groups (e.g., -NO₂) to improve metabolic stability .
- Bioisosteres : Substitute the thiazole with oxadiazole or triazole rings to optimize pharmacokinetics .
- Testing : Prioritize derivatives with >10-fold improved activity in primary assays for ADMET profiling .
Q. Which computational methods predict target interactions and binding modes?
- Methodological Answer : Combine:
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with kinases or DNA gyrase .
- Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., 100-ns simulations in GROMACS) .
- QSAR Models : Train on datasets of sulfonamide bioactivity to predict IC₅₀ values for novel analogs .
Q. How should unexpected by-products during synthesis be analyzed and mitigated?
- Methodological Answer :
- Identification : LC-MS/MS detects by-products; compare fragmentation patterns to hypothesized structures .
- Mitigation : Adjust reaction stoichiometry (e.g., excess sulfamoyl chloride), use inert atmospheres to prevent oxidation, or switch to aprotic solvents .
Q. What experimental approaches evaluate metabolic stability and pharmacokinetics?
- Methodological Answer :
- In Vitro : Liver microsomal assays (human/rat) quantify metabolic half-life (t₁/₂) via LC-MS metabolite tracking .
- In Vivo : Administer compound (IV/PO) in rodent models; collect plasma for PK parameters (AUC, Cₘₐₓ) using HPLC .
- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
